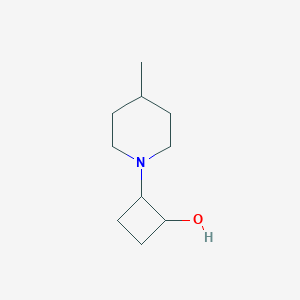

2-(4-Methylpiperidin-1-yl)cyclobutan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylpiperidin-1-yl)cyclobutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c1-8-4-6-11(7-5-8)9-2-3-10(9)12/h8-10,12H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXXGXTJFIMVSBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2CCC2O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 4 Methylpiperidin 1 Yl Cyclobutan 1 Ol and Analogues

Retrosynthetic Analysis of the 2-(4-Methylpiperidin-1-yl)cyclobutan-1-ol Scaffold

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available precursors. numberanalytics.comnih.govamazonaws.comyoutube.comdeanfrancispress.com For this compound, the analysis begins by identifying the key bonds and functional groups that can be formed through reliable chemical reactions.

The primary disconnection is the carbon-nitrogen (C-N) bond between the cyclobutane (B1203170) ring and the 4-methylpiperidine (B120128) moiety. This disconnection suggests a synthetic route involving the reaction of a 2-aminocyclobutan-1-ol (B1315458) precursor with a suitable electrophile or, more commonly, the nucleophilic addition of 4-methylpiperidine to a cyclobutane-based electrophile. A highly effective approach is the reductive amination of cyclobutanone (B123998) with 4-methylpiperidine. masterorganicchemistry.comnih.govyoutube.comresearchgate.netumz.ac.ir This strategy simplifies the target molecule into two key synthons: 4-methylpiperidine and a 2-halocyclobutanone or, more directly, cyclobutanone itself, which can be further simplified.

A second key disconnection targets the cyclobutane ring itself. The 1,2-disubstituted pattern of the alcohol and amino groups on the cyclobutane ring points towards a precursor like 2-aminocyclobutanone. This intermediate can be derived from cyclobutanone through α-amination or from 1,2-bis(trimethylsilyloxy)cyclobutene (B91658) reacting with an amine source. The cyclobutanone core can be retrosynthetically disconnected via a [2+2] cycloaddition reaction between an alkene (like ethylene) and a ketene (B1206846) or a ketene equivalent. acs.orgrsc.orgacs.orgchemtube3d.comlibretexts.org This leads to simple and readily available starting materials.

Direct Synthesis Approaches to the Cyclobutanol (B46151) Moiety

The construction of the cyclobutanol portion of the molecule is a critical challenge due to the inherent ring strain of the four-membered ring. Several methodologies have been developed to address this, ranging from cycloadditions to strain-release strategies and the functionalization of existing rings.

Cycloaddition Reactions in Cyclobutane Formation (e.g., [2+2] cycloadditions)

The [2+2] cycloaddition is a powerful and widely used method for the synthesis of cyclobutane rings. nih.govresearchgate.net This reaction can be initiated either photochemically or thermally, depending on the substrates.

Photochemical [2+2] Cycloadditions: These reactions are highly effective for forming four-membered rings from two olefinic partners, one of which is excited by UV or visible light. acs.orgacs.orgresearchgate.netnih.gov The reaction often proceeds through a stepwise mechanism involving a diradical intermediate. Intramolecular [2+2] photocycloadditions are particularly useful for creating complex bicyclic systems that can be subsequently modified. openmedicinalchemistryjournal.com A common application is the cycloaddition of an enone with an alkene to produce a cyclobutanone precursor. nih.gov

| Reaction Type | Substrates | Conditions | Key Features |

| Photochemical [2+2] Cycloaddition | Alkene + Enone | UV or Visible Light, often with a photosensitizer | Forms cyclobutanone precursor; stepwise radical mechanism. nih.govresearchgate.net |

| Thermal [2+2] Cycloaddition | Ketene + Alkene | Thermal | Allowed concerted reaction; forms cyclobutanone directly. acs.orgacs.orglibretexts.org |

| Keteniminium Salt Cycloaddition | Keteniminium ion + Ethylene (B1197577) | Flow chemistry, mild conditions | Efficiently produces 2-substituted cyclobutanones. rsc.org |

Thermal [2+2] Cycloadditions: While many thermal [2+2] cycloadditions are symmetry-forbidden, the reaction between a ketene and an alkene is a notable exception. chemtube3d.comlibretexts.org This reaction proceeds through a concerted mechanism and is a highly reliable method for synthesizing cyclobutanones, which are direct precursors to cyclobutanols. acs.orgacs.org Ketenes can be generated in situ from acid chlorides and a non-nucleophilic base. libretexts.org Similarly, cycloadditions involving keteniminium salts with alkenes like ethylene provide an efficient route to cyclobutanone derivatives under mild conditions, even adaptable to flow chemistry systems. rsc.org

Strain-Release Strategies for Cyclobutane Construction

An alternative approach to building cyclobutane rings involves harnessing the energy stored in highly strained molecules. These strain-release-driven reactions provide a powerful thermodynamic driving force for ring formation or expansion. rsc.orgnih.govthieme-connect.dethieme-connect.comrsc.org

Ring-Opening of Bicyclo[1.1.0]butanes (BCBs): BCBs are among the most strained bicyclic hydrocarbons and serve as excellent precursors for functionalized cyclobutanes. rsc.orgnih.govthieme-connect.com The central bond of a BCB is highly reactive and can be cleaved by various reagents, including nucleophiles and radicals, in a process driven by the release of significant ring strain (over 50 kcal/mol). nih.gov This strategy allows for the 1,3-difunctionalization of the resulting cyclobutane ring, offering a versatile entry to complex substitution patterns. nih.govthieme-connect.com

Ring Expansion of Cyclopropanes: The expansion of a cyclopropane (B1198618) ring to a cyclobutane is another effective strain-release strategy. For instance, the pinacol-type rearrangement of α-hydroxycyclopropylcarbinols or the gold(I)-catalyzed rearrangement of 1-alkynylcyclopropanols can yield cyclobutanones. psu.eduorganic-chemistry.org Similarly, Lewis acid-catalyzed cycloisomerization of alkylidenecyclopropane acylsilanes can produce bicyclic systems containing a cyclobutane ring through a tandem Prins addition and ring expansion sequence. nih.gov

| Strain-Release Method | Precursor | Reaction Type | Product |

| BCB Ring Opening | Bicyclo[1.1.0]butane (BCB) | Nucleophilic or Radical Addition | Functionalized Cyclobutane nih.govthieme-connect.com |

| Cyclopropane Ring Expansion | 1-Alkynylcyclopropanol | Gold(I)-Catalyzed Rearrangement | Alkylidenecyclobutanone psu.edu |

| Cyclopropane Ring Expansion | Alkylidenecyclopropane Acylsilane | Lewis Acid-Catalyzed Cycloisomerization | Bicyclic α-Silyl Ketone nih.gov |

Functionalization of Pre-existing Cyclobutane Rings

When a simple cyclobutane ring is readily available, direct functionalization offers a straightforward path to the desired 2-substituted cyclobutanol. The most common starting material for this approach is cyclobutanone.

The synthesis of the target 2-aminocyclobutanol scaffold can be achieved by first introducing a nitrogen-containing group at the α-position to the carbonyl, followed by the reduction of the ketone. Direct α-amination of ketones can be accomplished using various reagents, such as azodicarboxylates or through copper-catalyzed reactions with amines. organic-chemistry.org For instance, a copper(II) bromide catalyst can facilitate the α-amination of ketones by first forming an α-bromo intermediate, which is then displaced by an amine. organic-chemistry.org

Alternatively, aza-cyclobutanone oxime esters can undergo sequential ring-opening reactions to produce α-functionalized amides, providing another route to introduce functionality at the α-position. rsc.org Once the 2-aminocyclobutanone intermediate is formed, the carbonyl group can be stereoselectively reduced to the corresponding alcohol using standard reducing agents like sodium borohydride (B1222165) to yield the final cyclobutanol moiety.

Strategic Incorporation of the 4-Methylpiperidine Moiety

Piperidine (B6355638) Ring Formation Methodologies (e.g., hydrogenation, cyclization)

Hydrogenation of Pyridine (B92270) Derivatives: The most direct and industrially scalable method for synthesizing 4-methylpiperidine is the catalytic hydrogenation of 4-methylpyridine (B42270) (also known as γ-picoline). guidechem.comchemicalbook.com This reaction involves reducing the aromatic pyridine ring to a saturated piperidine ring. A variety of catalysts can be employed, with ruthenium and platinum-based catalysts, often supported on carbon (e.g., Ru/C, Pt/C), showing high efficacy. guidechem.com The reaction is typically carried out under hydrogen pressure at elevated temperatures. guidechem.comrsc.org

Intramolecular Cyclization: Piperidine rings can also be constructed through intramolecular cyclization reactions. nih.govacs.orgresearchgate.netnih.govorganic-chemistry.org These methods involve a linear precursor containing a nitrogen atom and a suitable leaving group or reactive site at the other end of a five-carbon chain. The cyclization can be promoted by various means, including nucleophilic substitution, reductive amination of a precursor containing both an amine and a carbonyl group, or radical-mediated cyclization. nih.govnih.gov While versatile, these methods often require multi-step syntheses to prepare the linear precursor.

| Method | Precursor | Reagents/Conditions | Key Features |

| Catalytic Hydrogenation | 4-Methylpyridine | H₂, Ru/C or Pt/C catalyst, heat, pressure | Direct, high-yield, scalable method. guidechem.comchemicalbook.com |

| Intramolecular Cyclization | Linear Amino-aldehyde | Cobalt(II) catalyst | Radical-mediated ring closure. nih.gov |

| Electroreductive Cyclization | Imine + Dihaloalkane | Flow microreactor, cathode reduction | Green chemistry approach, good yields. nih.gov |

N-Functionalization and Alkylation Strategies

The introduction of the cyclobutanol moiety onto the 4-methylpiperidine scaffold is a key transformation that can be achieved through various N-functionalization and alkylation strategies. Direct alkylation of 4-methylpiperidine with a suitable electrophilic cyclobutane precursor is a primary approach.

One common method involves the reaction of 4-methylpiperidine with an activated cyclobutane derivative. For instance, 2-chlorocyclobutan-1-one (B1601371) can serve as a precursor. The nucleophilic substitution reaction between 4-methylpiperidine and 2-chlorocyclobutan-1-one, followed by reduction of the ketone, would yield the target compound. The reaction conditions for such N-alkylations are critical and often require optimization of base, solvent, and temperature to maximize yield and minimize side reactions.

Alternatively, reductive amination provides a powerful method for N-functionalization. This strategy would involve reacting 4-methylpiperidine with cyclobutanone in the presence of a reducing agent. The initial reaction forms an enamine or iminium ion intermediate, which is then reduced in situ to form the C-N bond. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) being a mild and often effective choice for this transformation.

Advanced strategies for the functionalization of the piperidine ring can also be employed. For example, methods for the direct α-functionalization of cyclic amines could be adapted. nih.gov While the target molecule involves N-functionalization, these advanced C-H functionalization techniques highlight the ongoing development of tools to modify complex piperidine cores. nih.gov

Below is a table summarizing potential N-alkylation strategies for the synthesis of the target compound's backbone.

| Strategy | Piperidine Substrate | Cyclobutane Substrate | Key Reagents/Conditions | Product Intermediate |

| Nucleophilic Substitution | 4-Methylpiperidine | 2-Halocyclobutan-1-one (e.g., X=Cl, Br) | Base (e.g., K2CO3, Et3N), Solvent (e.g., ACN, DMF) | 2-(4-Methylpiperidin-1-yl)cyclobutan-1-one |

| Reductive Amination | 4-Methylpiperidine | Cyclobutanone | Reducing Agent (e.g., NaBH(OAc)3, H2/Pd) | 2-(4-Methylpiperidin-1-yl)cyclobutane |

| Ring-Opening of Epoxide | 4-Methylpiperidine | 1,2-Epoxycyclobutane | Lewis Acid or heat | This compound |

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Ni-catalyzed photoredox)

Cross-coupling reactions represent a powerful and versatile methodology for the construction of carbon-carbon and carbon-heteroatom bonds. In the context of synthesizing this compound and its analogues, these methods can be envisioned to form the bond between the piperidine and cyclobutane rings.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, typically involving the coupling of an organoboron compound with a halide or triflate. nih.govmdpi.commdpi.comresearchgate.net For the synthesis of the target molecule, a convergent strategy could employ the Suzuki-Miyaura coupling. For example, a 4-methylpiperidine boronic acid or ester derivative could be coupled with a 2-halocyclobutanol derivative. Alternatively, a cyclobutanol-derived boronic ester could be reacted with a suitably functionalized piperidine, such as an N-halo-4-methylpiperidine. The versatility of the Suzuki-Miyaura reaction allows for a wide range of functional groups to be tolerated, making it a robust choice for complex molecule synthesis. nih.govnih.gov

Nickel-Catalyzed Photoredox Coupling: This emerging area of catalysis combines the reactivity of nickel with the ability of photoredox catalysts to generate radical intermediates under mild conditions. acs.orgnih.govrsc.orgmdpi.com This dual catalytic system is particularly effective for the formation of C(sp³)–C(sp³) and C(sp³)–N bonds. In a potential synthesis of this compound, a photoredox-generated radical on the cyclobutane ring could be coupled with a 4-methylpiperidine derivative. For instance, a cyclobutyl carboxylic acid derivative could be converted to a redox-active ester, which upon single-electron reduction, would generate a cyclobutyl radical. This radical could then be trapped by a nickel catalyst and coupled with an appropriate piperidine-based coupling partner. nih.gov This methodology is noted for its mild reaction conditions and high functional group tolerance. nih.gov

The table below outlines hypothetical cross-coupling strategies.

| Reaction Type | Piperidine Fragment | Cyclobutane Fragment | Catalyst System | Bond Formed |

| Suzuki-Miyaura | 4-Methylpiperidine-1-boronic acid | 2-Bromocyclobutan-1-ol | Pd catalyst (e.g., Pd(PPh3)4), Base | C-N |

| Suzuki-Miyaura | N-(4-Bromophenyl)-4-methylpiperidine | Cyclobutanol-2-boronic ester | Pd catalyst, Base | C-C (Aryl linker) |

| Ni-catalyzed Photoredox | 4-Methylpiperidine | 2-(Redox-active ester)cyclobutan-1-ol | Ni catalyst, Photocatalyst (e.g., Ir or Ru complex) | C-N |

Convergent and Divergent Synthetic Routes to the Compound

The strategic planning of a synthesis can significantly impact its efficiency and the ability to generate analogues. Convergent and divergent approaches are two key strategies in this regard.

A divergent synthesis , in contrast, begins with a common intermediate that is progressively elaborated into a variety of different target molecules. nih.govrsc.orgrsc.orgchemrxiv.org For the synthesis of analogues of this compound, a divergent approach could start from a key intermediate, such as 2-(4-methylpiperidin-1-yl)cyclobutanone. This intermediate could then be subjected to a variety of reactions to introduce diversity. For example, reaction with different Grignard reagents would yield a range of tertiary alcohols, while various reduction conditions could afford different stereoisomers of the secondary alcohol. This strategy is particularly useful for structure-activity relationship (SAR) studies, where systematic modification of a lead compound is required.

Stereoselective Synthesis of this compound and its Stereoisomers

The presence of multiple stereocenters in this compound necessitates the use of stereoselective synthetic methods to control the three-dimensional arrangement of atoms.

Chiral auxiliaries are temporary chiral groups that are attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgresearchgate.netnih.govnih.govscielo.org.mx In the synthesis of the target molecule, a chiral auxiliary could be attached to a precursor of either the cyclobutane or piperidine ring. For instance, a chiral auxiliary could be used to control the stereochemistry of a [2+2] cycloaddition reaction to form the cyclobutane ring with high enantioselectivity. nih.gov After the desired stereocenter is set, the auxiliary is removed.

Asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large amount of an enantioenriched product, is a highly efficient alternative. For the formation of the cyclobutane ring, various catalytic asymmetric [2+2] cycloadditions have been developed. nih.govsioc.ac.cnchemistryviews.orgacs.org Similarly, asymmetric hydrogenation or other transformations of a pre-existing prochiral cyclobutene (B1205218) or cyclobutanone could establish the stereocenters on the cyclobutanol moiety. nih.govresearchgate.netrsc.org

The enantioselective synthesis of the individual cyclobutanol and 4-methylpiperidine scaffolds is a key strategy for obtaining enantiomerically pure target molecules.

For the cyclobutanol component, several enantioselective methods are available. The kinetic resolution of a racemic cyclobutanol derivative, where one enantiomer reacts faster than the other in the presence of a chiral catalyst or enzyme, can provide access to both enantiomers. mdpi.com Asymmetric reduction of a prochiral cyclobutanone using a chiral reducing agent or a catalyst such as a chiral oxazaborolidine is another powerful approach. nih.gov Furthermore, catalytic enantioselective C-C bond activation has been used for the enantioselective cleavage of prochiral cyclobutanols to generate chiral ketones, which can then be further functionalized. nih.gov

For the 4-methylpiperidine scaffold, enantioselective synthesis can be achieved through various methods, including the hydrogenation of a prochiral pyridine precursor using a chiral catalyst, or by starting from a chiral pool material such as a natural amino acid. whiterose.ac.uk

When both the piperidine and cyclobutane fragments are chiral, controlling the diastereoselectivity of the reaction that joins them is crucial. The inherent stereochemistry of the reactants can influence the stereochemical outcome of the reaction. For example, in the coupling of a chiral 4-methylpiperidine with a chiral 2-halocyclobutanol, one diastereomer of the product may be formed preferentially over the other due to steric or electronic effects.

Furthermore, substrate-controlled diastereoselective reactions can be used to set the relative stereochemistry of the substituents on the cyclobutane ring. For instance, the reduction of 2-(4-methylpiperidin-1-yl)cyclobutan-1-one can lead to either the cis or trans diastereomer of the target alcohol, depending on the reducing agent and reaction conditions. Bulky reducing agents will typically attack from the less hindered face of the ketone, leading to a predictable diastereomeric outcome. nih.govnih.govrsc.org

The table below summarizes some stereoselective strategies.

| Stereoselective Method | Target Scaffold | Description | Potential Outcome |

| Chiral Auxiliary | Cyclobutane | Use of an Evans oxazolidinone or Oppolzer's camphorsultam in a [2+2] cycloaddition. wikipedia.orgnih.gov | Enantiomerically enriched cyclobutane precursor. |

| Asymmetric Catalysis | Cyclobutanol | Rh-catalyzed asymmetric hydroacylation of a meso-cyclobutene. nih.gov | Chiral, substituted cyclobutane. |

| Kinetic Resolution | Cyclobutanol | Enzymatic acylation of a racemic cyclobutanol. mdpi.com | Separation of enantiomers. |

| Diastereoselective Reduction | Cyclobutanol | Reduction of a 2-substituted cyclobutanone with a bulky hydride reagent. | Control of cis/trans stereochemistry. |

Stereochemical Characterization and Elucidation

Absolute Configuration Determination of 2-(4-Methylpiperidin-1-yl)cyclobutan-1-ol

The determination of the absolute configuration of a chiral molecule is a cornerstone of stereochemical analysis. For this compound, this would involve unambiguously assigning the (R) or (S) configuration to the two chiral carbons—one in the cyclobutane (B1203170) ring bearing the hydroxyl group, and the other at the point of attachment of the piperidine (B6355638) ring.

Single-crystal X-ray crystallography is the gold standard for the unambiguous determination of the absolute stereochemistry of a molecule in the solid state. This technique provides a detailed three-dimensional map of the electron density of a crystalline compound, allowing for the precise determination of bond lengths, angles, and the spatial arrangement of all atoms.

To apply this method to this compound, a suitable single crystal of one of its enantiomers would need to be prepared. This is often achieved through derivatization with a chiral resolving agent of known absolute configuration, followed by crystallization. The resulting crystal structure would reveal the absolute configuration of the target molecule. However, a review of the current scientific literature and crystallographic databases does not yield any reports on the single-crystal X-ray structure of this compound.

In the absence of a crystal structure, spectroscopic methods are invaluable for differentiating between stereoisomers and can sometimes be used to infer absolute configuration through comparison with standards or computational models.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR spectroscopy is a powerful tool for determining the relative stereochemistry of a molecule. For this compound, techniques such as Nuclear Overhauser Effect (NOE) spectroscopy would be pivotal. NOE enhancements are observed between protons that are close in space, and the presence or absence of these signals can help to distinguish between cis and trans diastereomers. Furthermore, the use of chiral derivatizing agents can allow for the differentiation of enantiomers in the NMR spectrum, as the resulting diastereomeric derivatives will have distinct chemical shifts.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. Each enantiomer of a chiral compound produces a unique CD spectrum, which are mirror images of each other. While CD spectroscopy is highly sensitive to stereochemistry, the interpretation of the spectra to determine absolute configuration often requires comparison with structurally related compounds of known configuration or with theoretical calculations. There is currently no published data on the circular dichroism spectra for the stereoisomers of this compound.

Relative Stereochemistry and Diastereomeric Relationships of the Compound

The two chiral centers in this compound give rise to four possible stereoisomers, which exist as two pairs of enantiomers. The relationship between the non-mirror image stereoisomers is diastereomeric. These are typically referred to as cis and trans isomers, based on the relative orientation of the hydroxyl and piperidinyl substituents on the cyclobutane ring.

The relative stereochemistry (cis or trans) can be determined using NMR techniques, as mentioned above, by analyzing proton-proton coupling constants and through-space NOE correlations. The differing spatial arrangements of the substituents in the cis and trans diastereomers would result in distinct NMR spectral data.

Chiral Purity and Enantiomeric Excess Determination Methods

For any application involving a single enantiomer of a chiral compound, it is essential to determine its chiral purity, often expressed as enantiomeric excess (ee). This is a measure of the extent to which one enantiomer is present in excess of the other.

Several analytical techniques are commonly used for this purpose:

Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most widely used methods for separating enantiomers and determining enantiomeric excess. The technique employs a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times.

Chiral Gas Chromatography (GC): Similar to HPLC, chiral GC uses a column with a chiral stationary phase to separate volatile enantiomers.

NMR Spectroscopy with Chiral Shift Reagents or Chiral Derivatizing Agents: The addition of a chiral shift reagent to a sample of a chiral compound can induce separate signals for the two enantiomers in the NMR spectrum. Alternatively, reacting the enantiomeric mixture with a chiral derivatizing agent produces diastereomers that are distinguishable by NMR.

The selection of the most appropriate method would depend on the physicochemical properties of this compound.

Conformational Analysis and Molecular Dynamics

Conformational Landscape of the Cyclobutane (B1203170) Ring in 2-(4-Methylpiperidin-1-yl)cyclobutan-1-ol

The cyclobutane ring is characterized by significant ring strain, which governs its non-planar geometry. This strain arises from the deviation of its bond angles from the ideal tetrahedral angle and from torsional strain due to the eclipsing of hydrogen atoms. wikipedia.orgmasterorganicchemistry.com

Contrary to a planar representation, the cyclobutane ring adopts a puckered or "butterfly" conformation to alleviate some of the torsional strain that would be present in a flat structure. libretexts.orgdalalinstitute.com This puckering involves one carbon atom moving out of the plane formed by the other three, with the puckered conformations rapidly interconverting at room temperature. dalalinstitute.com The puckering angle in unsubstituted cyclobutane is approximately 25-35 degrees. libretexts.orgic.ac.uk

In this compound, the two substituents—the hydroxyl group and the 4-methylpiperidyl group—can be arranged in either cis or trans configurations relative to each other. For each configuration, the substituents can occupy either axial-like or equatorial-like positions on the puckered ring. The conformational preference is modulated by the substituent at the C2 position. acs.org Generally, large substituents prefer the equatorial position to minimize steric hindrance. The specific equilibrium of the puckered conformers will be influenced by the steric bulk of the 4-methylpiperidyl group and potential intramolecular hydrogen bonding involving the hydroxyl group.

The total ring strain of cyclobutane is approximately 26.3 kcal/mol (110 kJ/mol). wikipedia.orglibretexts.org This high strain energy is a combination of two primary factors: angle strain and torsional strain.

Angle Strain: A planar cyclobutane would have internal C-C-C bond angles of 90°. The puckered conformation slightly reduces these angles to about 88°, which is still a significant deviation from the ideal sp³ tetrahedral angle of 109.5°. libretexts.orgnih.gov This deviation results in substantial angle strain.

Torsional Strain: In a planar conformation, all adjacent C-H bonds would be fully eclipsed. The puckered conformation reduces this torsional strain by slightly staggering these bonds. libretexts.orgutdallas.edu Although not fully alleviated, this reduction in eclipsing interactions is a key driving force for puckering. libretexts.org

The introduction of substituents on the cyclobutane ring can slightly alter the strain energy. nih.gov

| Strain Component | Source of Strain | Consequence in Cyclobutane |

| Angle Strain | Deviation of C-C-C bond angles from the ideal 109.5° for sp³ hybridized carbon. | The actual bond angles are compressed to approximately 88°, creating significant strain. nih.gov |

| Torsional Strain | Eclipsing interactions between substituents on adjacent carbon atoms. | The ring puckers to a "butterfly" conformation, moving adjacent hydrogen atoms out of a fully eclipsed arrangement. libretexts.orglibretexts.org |

Conformational Preferences of the 4-Methylpiperidine (B120128) Moiety

The 4-methylpiperidine ring, a six-membered saturated heterocycle, exhibits conformational behavior similar to that of cyclohexane (B81311).

To minimize both angle and torsional strain, the piperidine (B6355638) ring predominantly adopts a chair conformation. researchgate.netrsc.org In this conformation, the C-C-C bond angles are close to the ideal 109.5°, and all substituents on adjacent carbons are in a staggered arrangement. uky.edu

The boat conformation is a much higher energy alternative. It is destabilized by unfavorable steric interactions between the "flagpole" hydrogens (or, in this case, the nitrogen lone pair and the C4-hydrogen) and by torsional strain from eclipsed bonds along the sides of the "boat". uky.edulibretexts.org The energy difference between the chair and boat conformations in cyclohexane is approximately 30 kJ/mol, and a similar difference is expected for the piperidine ring. uky.edulibretexts.org The twist-boat conformation is an intermediate between the chair and boat forms and is also of higher energy than the chair. rsc.org

| Conformation | Relative Energy | Key Features |

| Chair | Lowest | Staggered C-H bonds, near-ideal bond angles, minimal strain. uky.edu |

| Twist-Boat | Intermediate | Less torsional strain and flagpole interactions than the boat. rsc.org |

| Boat | Highest | Significant torsional strain from eclipsed bonds and steric "flagpole" interactions. libretexts.org |

Substituents on a piperidine ring can occupy either axial (pointing up or down, parallel to the ring's axis) or equatorial (pointing out from the perimeter of the ring) positions. Due to steric hindrance, substituents generally prefer the more spacious equatorial position.

In 4-methylpiperidine, the methyl group at the C4 position strongly favors the equatorial orientation in the chair conformation. rsc.org An axial methyl group would experience unfavorable 1,3-diaxial interactions with the axial hydrogens on C2 and C6, a destabilizing steric effect. rsc.org The energetic preference for the equatorial position of a methyl group in cyclohexane is approximately 1.7 kcal/mol, and a similar value is expected for 4-methylpiperidine. This strong preference means the piperidine ring in this compound will almost exclusively exist in a chair conformation with the C4-methyl group in the equatorial position.

Inter-ring Conformational Dynamics and Rotational Barriers

The rotation around this exocyclic C-N bond is not free and is subject to a rotational barrier. rsc.org This barrier arises from steric hindrance between the piperidine ring (specifically the hydrogens on C2 and C6) and the substituents on the cyclobutane ring (the hydroxyl group and the cyclobutane ring itself). The molecule will preferentially adopt conformations that minimize these steric clashes.

The dynamic behavior of the molecule is complex, involving:

Rapid puckering of the cyclobutane ring.

Ring inversion (chair-to-chair flip) of the piperidine ring, although this is heavily biased by the equatorial preference of the methyl group.

Rotation around the N1-C2 bond.

Computational methods, such as molecular dynamics (MD) simulations, would be required to fully map the potential energy surface and determine the lowest-energy conformers and the energy barriers between them. researchgate.net These simulations could elucidate the preferred spatial arrangement of the two rings and the extent to which the conformational motions of one ring are coupled to the other. acs.orgnih.gov

| Ring/Bond | Dominant Conformation/Orientation | Key Influencing Factors |

| Cyclobutane Ring | Puckered ("Butterfly") | Minimization of torsional strain and angle strain. wikipedia.orglibretexts.org |

| 4-Methylpiperidine Ring | Chair with equatorial methyl group | Avoidance of 1,3-diaxial interactions and minimization of ring strain. rsc.org |

| N1-C2 Connecting Bond | Staggered rotamers | Minimization of steric hindrance between the two ring systems. |

Influence of Stereochemistry on Overall Conformation

In the case of the cis-isomer , both substituents are on the same face of the cyclobutane ring. This arrangement can lead to significant steric hindrance. To alleviate this, the molecule will adopt a puckered conformation where one substituent occupies a pseudo-axial position and the other a pseudo-equatorial position. The large steric bulk of the 4-methylpiperidin-1-yl group would strongly favor the pseudo-equatorial position to minimize unfavorable 1,3-diaxial interactions. Consequently, the hydroxyl group would be forced into the pseudo-axial position. However, the cis configuration also allows for the possibility of an intramolecular hydrogen bond between the hydroxyl proton and the nitrogen atom of the piperidine ring. This interaction, if present, could stabilize a conformation that might otherwise be sterically unfavorable, potentially influencing the degree of ring puckering. rsc.orgnih.gov

For the trans-isomer , the substituents are on opposite faces of the ring. This configuration allows for a conformation where both bulky groups can potentially occupy pseudo-equatorial positions, which is generally the most stable arrangement for 1,2-disubstituted cycloalkanes. libretexts.org This diequatorial-like conformation would minimize steric strain. In such a conformation, the likelihood of intramolecular hydrogen bonding is significantly reduced due to the increased distance and improper orientation between the hydroxyl and amino groups. The conformational landscape of the trans-isomer is therefore likely to be dominated by steric considerations, favoring a distinctly puckered ring with both substituents in pseudo-equatorial orientations. researchgate.net

The 4-methyl group on the piperidine ring also has conformational implications. The piperidine ring itself adopts a chair conformation, and the methyl group will preferentially occupy an equatorial position on this ring to minimize steric interactions within the piperidine moiety.

Computational Methods in Conformational Analysis

Due to the challenges in experimentally isolating and characterizing individual conformers, which are often in rapid equilibrium, computational methods have become indispensable tools for studying the conformational preferences and dynamics of molecules like this compound. acs.orgnih.gov

Molecular Mechanics and Quantum Chemical Calculations

Molecular Mechanics (MM) calculations, utilizing force fields such as MM3 or MMFF, provide a rapid method for exploring the potential energy surface of the molecule. unipd.it These methods are particularly useful for identifying a broad range of possible low-energy conformations by systematically rotating torsion angles and evaluating the resulting steric and electrostatic energies. While computationally efficient, the accuracy of MM methods is dependent on the quality of the force field parameters for the specific functionalities present in the molecule. unipd.it

For instance, in analogous substituted cyclobutanes, DFT calculations have been instrumental in rationalizing the stereochemical outcomes of reactions by accurately predicting the energies of different transition states and intermediates. mdpi.com

Below is a hypothetical data table illustrating the kind of information that could be obtained from such calculations for the most stable conformers of the cis and trans isomers.

| Stereoisomer | Conformer | Relative Energy (kcal/mol) | Puckering Angle (°) | Key Dihedral Angle (H-C1-C2-H) (°) |

| cis | Axial-OH, Equatorial-Pip | 0.00 | 25.5 | 28.0 |

| cis | Equatorial-OH, Axial-Pip | 2.50 | 24.8 | -27.5 |

| trans | Equatorial-OH, Equatorial-Pip | 0.00 | 28.1 | -145.0 |

| trans | Axial-OH, Axial-Pip | 4.80 | 27.5 | 144.5 |

Note: This data is illustrative and not based on published experimental or computational results for this specific molecule.

Pseudorotational Analysis

The puckered conformation of the cyclobutane ring is not static but can undergo a low-energy motion known as pseudorotation, where the "flap" of the puckered ring appears to rotate around the ring. nih.govresearchgate.net This dynamic process can be modeled computationally to understand the energy barriers between different puckered conformations.

The puckering of a four-membered ring can be described by a puckering coordinate. A potential energy surface can be generated by calculating the energy of the molecule as a function of this coordinate. For unsubstituted cyclobutane, this potential energy surface has a double well, with the planar conformation representing the energy barrier to inversion between the two equivalent puckered forms. nih.gov

In a substituted cyclobutane like this compound, the substituents lift the degeneracy of the puckered conformations. The pseudorotational pathway will therefore be asymmetric, with distinct energy minima corresponding to the most stable conformers. Computational analysis of this pathway can reveal the energy barriers for interconversion between these conformers and provide insights into the molecule's dynamic behavior in solution. For example, in a study of 1,2-diphenylcyclobutane, NMR data combined with calculations showed that the trans isomer exists in a rigid diequatorial conformation, while the cis isomer fluctuates between two equivalent conformations where one phenyl group is pseudo-axial and the other is pseudo-equatorial. researchgate.net

The following table presents hypothetical puckering parameters that could be derived from a computational pseudorotational analysis.

| Parameter | Value |

| Puckering Amplitude (q) | 0.3 Å |

| Barrier to Planarity (cis-isomer) | 5.2 kcal/mol |

| Barrier to Planarity (trans-isomer) | 4.5 kcal/mol |

| Energy Difference between cis conformers | 2.5 kcal/mol |

Note: This data is illustrative and not based on published experimental or computational results for this specific molecule.

Reaction Mechanisms and Reactivity Profile

Reactivity of the Cyclobutanol (B46151) Hydroxyl Group

The secondary alcohol functional group on the cyclobutane (B1203170) ring is a key site of reactivity. Its behavior in oxidation and substitution reactions is characteristic of other secondary alcohols, though potentially influenced by the adjacent strained ring system.

The hydroxyl group of 2-(4-Methylpiperidin-1-yl)cyclobutan-1-ol can be readily oxidized to the corresponding ketone, 2-(4-Methylpiperidin-1-yl)cyclobutanone. This transformation is a fundamental reaction in organic synthesis. wikipedia.org A variety of oxidizing agents can accomplish this conversion, ranging from chromium-based reagents to milder, more selective modern reagents. The choice of oxidant can be critical to avoid side reactions, such as cleavage of the strained cyclobutane ring.

Table 1: Common Oxidizing Agents for the Conversion of Cyclobutanol to Cyclobutanone (B123998)

| Oxidizing Agent | Typical Conditions | Notes |

| Pyridinium chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | A mild oxidant, often used for sensitive substrates. |

| Jones reagent (CrO₃ in H₂SO₄/acetone) | Acetone, 0°C to room temperature | A strong oxidant; conditions must be controlled to prevent over-oxidation or ring cleavage. |

| Swern oxidation (DMSO, oxalyl chloride, Et₃N) | Dichloromethane (CH₂Cl₂), low temperature (-78°C) | A mild, metal-free oxidation protocol. |

| Dess-Martin periodinane (DMP) | Dichloromethane (CH₂Cl₂) | A mild and highly efficient oxidant with a broad functional group tolerance. |

The hydroxyl group is a poor leaving group and typically requires activation before it can participate in nucleophilic substitution reactions. Activation is commonly achieved by protonation under acidic conditions or by conversion to a more effective leaving group, such as a tosylate or mesylate. Once activated, the carbon atom bearing the leaving group becomes susceptible to attack by a wide range of nucleophiles.

Key steps in substitution reactions include:

Activation of the Hydroxyl Group: Reaction with an acid (e.g., HBr) to form an oxonium ion or with a sulfonyl chloride (e.g., tosyl chloride) in the presence of a base (e.g., pyridine) to form a sulfonate ester.

Nucleophilic Attack: The activated intermediate is then attacked by a nucleophile, leading to the displacement of the leaving group (H₂O or a sulfonate anion). This can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions and the stability of the potential carbocation intermediate.

Chemical Transformations Involving the Piperidine (B6355638) Nitrogen

The tertiary amine nitrogen within the 4-methylpiperidine (B120128) ring is a nucleophilic and basic center, allowing for a variety of chemical transformations.

As a tertiary amine, the nitrogen atom possesses a lone pair of electrons, making it nucleophilic. It can react with various electrophiles, most commonly leading to the formation of a quaternary ammonium (B1175870) salt through N-alkylation. msu.edu This reaction involves the attack of the nitrogen's lone pair on an electrophilic carbon, such as that in an alkyl halide. msu.edu The resulting quaternary ammonium salts have different physical and chemical properties compared to the parent amine.

Table 2: Examples of Reagents for N-Functionalization

| Reagent Class | Specific Example | Product Type |

| Alkyl Halides | Methyl Iodide (CH₃I) | Quaternary Ammonium Salt |

| Acyl Halides | Acetyl Chloride (CH₃COCl) | (Leads to cleavage if possible) |

| Peroxy Acids | m-CPBA | N-oxide |

| Michael Acceptors | Methyl acrylate | Michael Adduct |

The steric environment around the nitrogen and the electronic properties of substituents on the piperidine ring can influence its nucleophilicity and reactivity. rsc.org

While the piperidine ring is already present in this compound, the principles of its formation are rooted in the reactivity of the nitrogen atom. The synthesis of substituted piperidine rings frequently relies on intramolecular cyclization, where a nitrogen atom acts as an internal nucleophile. nih.gov

Common strategies for piperidine ring synthesis that highlight the role of the nitrogen atom include:

Reductive Amination: An intramolecular reaction between an aldehyde or ketone and an amine group within the same molecule, followed by reduction, can form a C-N bond to close the ring.

Intramolecular Nucleophilic Substitution: A primary or secondary amine can displace a leaving group located at a position that allows for the formation of a six-membered ring.

Aza-Michael Addition: An intramolecular conjugate addition of an amine to an α,β-unsaturated carbonyl system is another effective method for constructing the piperidine skeleton. nih.gov

These synthetic routes underscore the fundamental nucleophilic character of the amine nitrogen, which is the same characteristic that drives its N-functionalization reactions.

Ring-Opening and Ring-Expansion Reactions of the Cyclobutane Moiety

The cyclobutane ring is characterized by significant angle and torsional strain, making it susceptible to reactions that lead to its cleavage or expansion into a less-strained five- or six-membered ring. researchgate.netstackexchange.com These transformations are often energetically favorable as they relieve the inherent ring strain of approximately 26 kcal/mol. nih.gov

Ring-opening and expansion can be initiated under various conditions:

Thermal or Photochemical Conditions: High temperatures or UV light can provide the energy needed to cleave the C-C bonds of the cyclobutane ring. researchgate.net

Acidic or Basic Conditions: The presence of acids or bases can catalyze ring-opening, often by facilitating the formation of reactive intermediates. researchgate.net

Transition Metal Catalysis: Various transition metals, including palladium, rhodium, and iridium, can catalyze the cleavage and rearrangement of cyclobutane rings through the formation of metallacyclic intermediates. nih.gov

A particularly relevant reaction for cyclobutanols is the semipinacol rearrangement , a type of ring-expansion reaction. georganics.sk In the presence of an acid or a Lewis acid, the hydroxyl group can be converted into a good leaving group. Its departure can trigger the migration of one of the cyclobutane C-C bonds, leading to the formation of a more stable cyclopentanone (B42830) ring. This process is driven by both the release of ring strain and the formation of a stable carbonyl group.

Table 3: Potential Ring Transformations of the Cyclobutane Moiety

| Reaction Type | Conditions | Expected Product Type | Driving Force |

| Ring-Opening | Hydrogenation (e.g., H₂, Ni/Pt catalyst) pharmaguideline.com | Butyl derivative (e.g., 1-(4-Methylpiperidin-1-yl)-2-methylbutane) | Release of ring strain |

| Ring-Expansion (Semipinacol type) | Acid catalysis (e.g., H⁺, Lewis acids) georganics.sk | Substituted cyclopentanone | Release of ring strain, formation of carbonyl |

| C-C Bond Activation | Transition metal catalyst (e.g., Ir, Rh) nih.gov | β-substituted ketone | Formation of stable metal complexes, release of strain |

The specific regiochemistry and stereochemistry of these rearrangements are dependent on the substitution pattern of the cyclobutane ring and the reaction conditions employed.

Cycloaddition and Fragmentation Pathways Relevant to the Scaffold

The structural arrangement of this compound suggests several potential pathways for cycloaddition and fragmentation, primarily involving the strained four-membered ring and the functional groups attached to it.

Cycloaddition Pathways:

[2+2] cycloaddition is a foundational method for the synthesis of cyclobutane rings. nih.gov For instance, the reaction of allenes with vinyl ethers under high pressure can yield cyclobutane cores that can be further functionalized into cyclobutanol derivatives. researchgate.netru.nl However, cycloaddition reactions initiated from the this compound scaffold are less common. Theoretically, the hydroxyl group could be converted into a leaving group, followed by elimination to form a cyclobutene (B1205218), which could then participate in [2+2] or Diels-Alder reactions. However, such a pathway would compete with ring-opening and rearrangement reactions favored by the release of ring strain.

Fragmentation Pathways:

Fragmentation of the this compound molecule is a more probable event, driven by the inherent strain of the cyclobutane ring and the presence of heteroatoms that can stabilize charged intermediates. Key fragmentation mechanisms likely include alpha-cleavage, retro-cycloaddition, and ring-opening reactions.

Alpha-Cleavage: A common fragmentation pathway for amines and alcohols in mass spectrometry involves the cleavage of a bond alpha (adjacent) to the heteroatom. youtube.com For the title compound, ionization of the piperidine nitrogen would be followed by cleavage of the C1-C2 bond of the cyclobutane ring. This process is favorable as it leads to the formation of a resonance-stabilized cation where the positive charge is shared between the nitrogen and the carbon atom. youtube.com Similarly, ionization at the hydroxyl group could initiate cleavage of the C1-C2 or C1-C4 bonds.

Ring Fragmentation (Retro-[2+2] Cycloaddition): The reverse of a [2+2] cycloaddition is a common thermal or photochemical fragmentation pathway for cyclobutanes. Upon activation, the cyclobutane ring can cleave into two alkene fragments. For this scaffold, this could result in the formation of a vinyl piperidine derivative and ethylene (B1197577), driven by the release of approximately 26 kcal/mol of ring strain.

Norrish Type Reactions: The synthesis of 2-aminocyclobutanols can be achieved via the Norrish/Yang photocyclization of α-amido ketones. acs.orgnih.gov This reaction proceeds through a 1,4-biradical intermediate. The reverse of this process, or competing fragmentation pathways from this biradical intermediate (such as Norrish Type II cleavage), represents a plausible fragmentation route for the 2-aminocyclobutanol scaffold under photochemical or thermal stress. nih.gov

Dehydration and Ring-Opening: Acid-catalyzed dehydration of the alcohol can generate a cyclobutyl cation. This strained carbocation is highly susceptible to rearrangement and ring-opening, leading to cyclopentyl or linear products. Studies on cyclobutanol itself have shown that loss of water from the molecular ion is a significant fragmentation pathway in mass spectrometry. researchgate.net

| Fragmentation Type | Initiating Site | Key Intermediate | Probable Products |

| Alpha-Cleavage | Piperidine Nitrogen | Resonance-stabilized iminium ion | Fragmented cyclobutane radical and iminium cation |

| Retro-[2+2] Cycloaddition | Cyclobutane C-C bonds | N/A (concerted or biradical) | Vinyl amine derivative and ethylene |

| Ring-Opening | Alcohol (after protonation) | Cyclobutyl cation | Cyclopentyl or linear rearranged products |

| Dehydration | Alcohol | Cyclobutyl cation | Cyclobutene and rearranged alkenes |

This table is generated based on established principles of chemical reactivity for analogous structures.

Influence of Peripheral Substituents on Reaction Selectivity and Rate

Peripheral substituents on the 2-(amino)cyclobutanol scaffold can exert significant electronic and steric effects, thereby influencing the selectivity and rate of its reactions. The 4-methyl group on the piperidine ring of the title compound is a key substituent to consider.

Steric Effects:

The methyl group at the 4-position of the piperidine ring locks the ring into a preferred chair conformation, with the methyl group likely occupying an equatorial position to minimize steric strain. This conformational preference can influence how the piperidine nitrogen interacts with reagents.

Reaction Rate: The steric bulk of the entire 4-methylpiperidino group can hinder reactions at the adjacent hydroxyl group on the cyclobutane ring. Compared to a smaller amino substituent (e.g., a dimethylamino group), the approach of bulky reagents to the C1 position would be more restricted, potentially slowing down reaction rates.

Selectivity: In reactions that generate a new stereocenter, the steric hindrance of the 4-methylpiperidino group can direct the approach of incoming reagents to the less hindered face of the cyclobutane ring, thereby influencing the diastereoselectivity of the product.

Electronic Effects:

The methyl group is a weak electron-donating group. Its primary electronic influence is transmitted through the sigma bonds to the piperidine nitrogen.

Nucleophilicity and Basicity: By donating electron density, the methyl group slightly increases the basicity and nucleophilicity of the piperidine nitrogen compared to an unsubstituted piperidine ring. This enhanced nucleophilicity could accelerate reactions where the nitrogen acts as a nucleophile, such as in quaternization reactions or in facilitating intramolecular catalysis. Computational studies on other heterocyclic systems have demonstrated that even remote substituents can correlate with changes in basicity. nih.gov

Influence on Competing Pathways: In studies of the photochemical Yang cyclization to form 2-aminocyclobutanols, the nature of the N-acyl substituent was found to significantly alter the ratio of cyclization to fragmentation (cleavage). nih.govacs.org For example, bulkier substituents could favor hydrogen abstraction geometries that lead more to cyclization over cleavage. While the title compound is not N-acylated, this demonstrates the principle that substituents on the nitrogen atom can profoundly direct reaction selectivity by influencing the stability and conformational preferences of key intermediates, such as the 1,4-biradicals involved in photochemical reactions. acs.org

| Substituent | Position | Type of Effect | Potential Influence on Reactivity |

| Methyl | C4 of Piperidine | Steric | Hinders approach of reagents to C1-OH; influences diastereoselectivity. |

| Methyl | C4 of Piperidine | Electronic (Inductive) | Slightly increases nucleophilicity and basicity of the piperidine nitrogen. |

| Piperidino Group | C2 of Cyclobutane | Steric | Provides significant bulk, directing stereochemistry of reactions on the cyclobutane ring. |

| Hydroxyl Group | C1 of Cyclobutane | Electronic/Functional | Can act as a directing group, participate in hydrogen bonding, or be converted to a leaving group to initiate fragmentation/rearrangement. |

This table provides a qualitative analysis of substituent effects based on general principles of organic chemistry.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-(4-methylpiperidin-1-yl)cyclobutan-1-ol, these calculations provide a detailed picture of its electronic distribution and energetic stability.

Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangement of atoms (ground state geometry) and the associated energy of a molecule. jksus.org For this compound, DFT calculations, often using functionals like B3LYP or WB97XD with a suitable basis set (e.g., 6-311++G**), can predict bond lengths, bond angles, and dihedral angles. jksus.orgscilit.com

The calculations would reveal the puckered conformation of the cyclobutane (B1203170) ring and the chair conformation of the 4-methylpiperidine (B120128) ring as the most energetically favorable states. dalalinstitute.com The relative orientation of these two rings is also determined, identifying the global minimum energy structure. Such studies on related piperidine (B6355638) derivatives have been used to establish their thermodynamic stability by calculating properties like the enthalpy of formation and the energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which indicates chemical reactivity. chemjournal.kz

Table 1: Hypothetical DFT-Calculated Properties for this compound

| Property | Calculated Value | Significance |

|---|---|---|

| Total Energy (Hartree) | -657.89 | Indicates the overall stability of the molecule's electronic structure. |

| HOMO Energy (eV) | -6.21 | Relates to the molecule's ability to donate electrons (nucleophilicity). |

| LUMO Energy (eV) | 1.54 | Relates to the molecule's ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap (eV) | 7.75 | A larger gap suggests higher kinetic stability and lower chemical reactivity. chemjournal.kz |

| Dipole Moment (Debye) | 2.15 | Quantifies the polarity of the molecule, influencing solubility and intermolecular interactions. |

Quantum chemical calculations are also invaluable for mapping out reaction pathways. For the synthesis of this compound, which could involve reactions like the [2+2] cycloaddition to form the cyclobutane ring or the nucleophilic substitution to attach the piperidine moiety, transition state (TS) analysis can be performed. nih.govru.nl By locating the transition state structures on the potential energy surface, the activation energy for each step can be calculated. This information helps in understanding the reaction mechanism, predicting reaction rates, and optimizing reaction conditions for higher yields. For instance, in related cycloaddition reactions, molecular dynamics simulations initiated from the transition state have been used to understand whether bond formation is concerted or stepwise. nih.gov

Molecular Dynamics Simulations for Conformational Sampling

Molecules are not static entities but are in constant motion, adopting a multitude of conformations. calcus.cloud Molecular Dynamics (MD) simulations model this dynamic behavior by calculating the forces between atoms and their subsequent motion over time, providing a detailed view of the molecule's conformational landscape. nih.gov

For this compound, MD simulations can explore the different puckered states of the cyclobutane ring, the chair-boat interconversion of the piperidine ring, and the rotation around the C-N bond connecting the two rings. dalalinstitute.comyoutube.com These simulations, often performed in a simulated aqueous environment to mimic biological conditions, identify the most populated conformational states and the energy barriers between them. nih.gov This understanding is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to fit into a protein's binding site. mdpi.com

Quantitative Structure-Activity Relationships (QSAR) and Pharmacophore Modeling Applied to Analogues

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net For analogues of this compound, a QSAR model could be developed by calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and correlating them with measured biological activity, such as binding affinity to a specific receptor. nih.govmdpi.com Such models, often built using methods like partial least squares (PLS) or neural networks, can predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds. nih.gov

Pharmacophore modeling, a related technique, identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, charged groups) that a molecule must possess to bind to a specific biological target. nih.govmdpi.com A pharmacophore model for analogues of this compound could be generated based on a set of known active molecules or from the structure of the target protein's binding site. ijper.org This model serves as a 3D query to screen large chemical databases for novel, structurally diverse compounds with the potential for similar biological activity. nih.gov

Table 2: Key Pharmacophoric Features for a Hypothetical Target

| Feature | Description | Corresponding Moiety in Compound |

|---|---|---|

| Hydrogen Bond Donor (HBD) | An atom with a hydrogen atom that can be donated. | Hydroxyl (-OH) group on the cyclobutane ring. |

| Hydrogen Bond Acceptor (HBA) | An electronegative atom that can accept a hydrogen bond. | Oxygen of the hydroxyl group; Nitrogen of the piperidine ring. |

| Positive Ionizable (PI) | A group that can carry a positive charge at physiological pH. | Piperidine nitrogen. |

| Hydrophobic (H) | A nonpolar region of the molecule. | Cyclobutane ring and the aliphatic backbone of the piperidine ring. |

Ligand-Protein Interaction Modeling of Related Chemical Entities

To understand how molecules like this compound might exert a biological effect, molecular docking is employed. This computational technique predicts the preferred orientation of a ligand when bound to a target protein. nih.gov Docking studies on related piperidine derivatives have been used to explore their binding modes in various receptors, such as dopamine (B1211576) researchgate.nettandfonline.com and opioid receptors. tandfonline.com

For analogues of this compound, docking simulations would place the molecule into the active site of a target protein and score the different poses based on factors like intermolecular forces and geometric complementarity. The results can identify key interactions, such as hydrogen bonds between the cyclobutanol's hydroxyl group and polar residues in the binding pocket, or hydrophobic interactions involving the piperidine and cyclobutane rings. tandfonline.com These insights are critical for explaining the structure-activity relationships observed in QSAR studies and for designing modifications to improve binding affinity and selectivity. researchgate.net

Exit Vector Analysis (EVA) for Scaffold Design and Chemical Space Exploration

The 2-(piperidin-1-yl)cyclobutanol core can be considered a molecular scaffold from which new molecules can be designed. Exit Vector Analysis (EVA) is a computational method used to analyze and visualize the spatial orientation of substituents attached to a central scaffold. rsc.orgrsc.org It quantifies the relative geometry of functional groups by defining "exit vectors" from the core structure. rsc.org

Applying EVA to a library of analogues based on the 2-(4-methylpiperidin-1-yl)cyclobutanol scaffold would help in mapping the explored chemical space. chemrxiv.org By analyzing the distribution of exit vectors, chemists can identify regions of unexplored geometric space. This allows for the rational design of new derivatives with novel 3D shapes, potentially leading to improved interactions with biological targets or better physicochemical properties. rsc.org This approach is particularly valuable for designing libraries of compounds with high three-dimensional diversity, a desirable trait in modern drug discovery. researchgate.netresearchgate.net

Future Research Directions

Development of Novel and Efficient Synthetic Routes to the Compound

Currently, there are no established, optimized synthetic routes specifically for 2-(4-Methylpiperidin-1-yl)cyclobutan-1-ol in publicly available literature. The development of such methodologies is a fundamental prerequisite for any further investigation. Future work should focus on creating efficient, scalable, and cost-effective synthetic pathways.

Potential synthetic strategies could involve the coupling of a 4-methylpiperidine (B120128) derivative with a cyclobutanone (B123998) precursor. smolecule.com Key areas for investigation would include:

Reductive Amination: A primary route could be the reductive amination of cyclobutanone with 4-methylpiperidine, followed by reduction of the resulting enamine or iminium intermediate. Research should focus on optimizing reaction conditions, including the choice of reducing agents (e.g., sodium borohydride (B1222165), sodium triacetoxyborohydride) and catalysts to maximize yield and purity.

Nucleophilic Addition: The direct nucleophilic addition of a 4-methylpiperidine-derived organometallic reagent to cyclobutanone presents another viable pathway. Exploration of different organometallic species (e.g., organolithium, Grignard reagents) could lead to efficient carbon-nitrogen bond formation.

| Potential Synthetic Route | Key Reagents/Conditions | Research Focus |

| Reductive Amination | Cyclobutanone, 4-methylpiperidine, various reducing agents | Optimization of reducing agent, solvent, and temperature; catalyst screening. |

| Nucleophilic Addition | Cyclobutanone, 4-methylpiperidine-derived organometallic reagents | Investigation of different organometallic precursors; control of reactivity. |

| Multi-component Reactions | To be determined based on retrosynthetic analysis | Design of a convergent one-pot synthesis to enhance efficiency. |

Advanced Stereochemical Control in Synthesis of its Isomers

The structure of this compound contains two stereocenters, meaning it can exist as four possible stereoisomers. The biological activity and material properties of these isomers are likely to be distinct. Therefore, the development of stereoselective synthetic methods is of paramount importance.

Future research should aim to:

Diastereoselective Synthesis: Investigate substrate-controlled and reagent-controlled methods to selectively synthesize the cis and trans diastereomers. This could involve the use of chiral auxiliaries or catalysts to influence the facial selectivity of the key bond-forming reactions.

Enantioselective Synthesis: Develop catalytic asymmetric methods to access individual enantiomers. This could include chiral Lewis acid catalysis, organocatalysis, or transition-metal-catalyzed asymmetric reactions. The separation of enantiomers through chiral chromatography could also be explored, though less efficient for large-scale production.

Stereochemical Assignment: Unambiguously determine the absolute and relative stereochemistry of the synthesized isomers using techniques such as X-ray crystallography, NMR spectroscopy (e.g., NOE experiments), and vibrational circular dichroism.

The ability to selectively synthesize and characterize all four stereoisomers will be crucial for elucidating structure-activity relationships in any future applications. mdpi.comnih.gov

Deeper Computational Exploration of Reactivity and Conformation

Computational chemistry offers a powerful tool to predict and understand the properties of this compound before extensive experimental work is undertaken. Future computational studies should focus on:

Reactivity Prediction: Using quantum chemical calculations (e.g., Density Functional Theory) to predict the reactivity of the molecule. This could include identifying the most likely sites for electrophilic and nucleophilic attack, predicting the acidity of the hydroxyl proton, and modeling the transition states of potential reactions.

Spectroscopic Prediction: Calculating theoretical NMR, IR, and other spectroscopic data to aid in the characterization and identification of the compound and its isomers.

These computational insights will be invaluable for guiding synthetic efforts and understanding the intrinsic chemical behavior of the molecule.

Exploration of New Chemical Transformations for the Core Structure

Once synthetic routes are established, the exploration of the chemical reactivity of the this compound core structure will be a key research area. The presence of a secondary alcohol and a tertiary amine provides multiple avenues for chemical modification.

Future research should investigate:

Reactions of the Hydroxyl Group: This includes oxidation to the corresponding ketone, esterification, etherification, and substitution reactions to introduce a variety of functional groups. smolecule.com

Reactions of the Piperidine (B6355638) Nitrogen: While the nitrogen is a tertiary amine, it can still undergo reactions such as quaternization to form ammonium (B1175870) salts or oxidation to form N-oxides.

Ring-Opening and Rearrangement Reactions: The strained cyclobutane (B1203170) ring may be susceptible to ring-opening reactions under certain conditions (e.g., acidic, thermal, or transition-metal-catalyzed). Investigating these transformations could lead to novel molecular scaffolds.

A systematic study of the reactivity of this core structure will expand its utility as a building block in organic synthesis.

| Functional Group | Potential Transformations | Potential Products |

| Secondary Alcohol | Oxidation, Esterification, Etherification, Substitution | Ketones, Esters, Ethers, Halides |

| Tertiary Amine | Quaternization, Oxidation | Quaternary Ammonium Salts, N-oxides |

| Cyclobutane Ring | Ring-Opening, Rearrangement | Functionalized acyclic or larger ring systems |

Design of Next-Generation Scaffolds based on the this compound Motif

The unique three-dimensional arrangement of the cyclobutane and piperidine rings in this compound makes it an attractive starting point for the design of novel molecular scaffolds for applications in medicinal chemistry and materials science. mdpi.comnih.govnih.govresearchgate.net

Future research in this area should focus on:

Library Synthesis: Utilizing the developed synthetic routes and subsequent chemical transformations to create a library of derivatives with diverse substituents on both the cyclobutane and piperidine rings.

Fragment-Based Drug Design: Using the core structure as a scaffold for the development of new therapeutic agents. The piperidine moiety is a common feature in many biologically active compounds, and the rigid cyclobutane ring can provide a well-defined orientation for appended pharmacophoric groups.

Materials Science Applications: Investigating the potential of this motif in the development of new polymers, ligands for catalysis, or functional materials where the specific stereochemistry and rigidity of the scaffold could impart unique properties.

By systematically exploring these research avenues, the scientific community can unlock the full potential of this compound and establish it as a valuable component in the toolkit of synthetic chemists.

Q & A

(Basic) What are the recommended synthetic routes for 2-(4-Methylpiperidin-1-yl)cyclobutan-1-ol, and how can reaction yields be optimized?

The synthesis typically involves multi-step reactions:

Cyclobutanol Core Formation : Cycloaddition or ring-closing metathesis under controlled temperatures (e.g., -78°C for ketene intermediates) to form the cyclobutanol ring .

Piperidine Substitution : Introduce the 4-methylpiperidine group via nucleophilic substitution (e.g., using NaH in DMF) or Pd-catalyzed cross-coupling for sterically hindered systems .

Optimization : Key parameters include reaction time (monitored via TLC), solvent polarity (e.g., THF for better solubility), and purification via column chromatography (ethyl acetate/hexane gradients, 30–70%) .

(Basic) Which spectroscopic techniques are most effective for confirming the structure of this compound?

- ¹H/¹³C NMR : Identify characteristic peaks (e.g., cyclobutanol OH at δ 1.5–2.0 ppm, piperidine CH₂ at δ 2.4–3.1 ppm) .

- HRMS : Confirm molecular weight with ±1 ppm accuracy (expected [M+H]⁺: 184.1443) .

- IR Spectroscopy : Detect hydroxyl (3200–3600 cm⁻¹) and C-N (1250 cm⁻¹) stretches .

(Advanced) How can molecular docking predict interactions between this compound and serotonin receptors?

Target Selection : Use crystallographic data (e.g., 5-HT₇ receptor, PDB ID 6DRX) .

Docking Software : AutoDock Vina or Schrödinger Suite to calculate binding affinities (ΔG ≤ -8 kcal/mol indicates strong binding) .

Key Interactions : Analyze hydrogen bonding with Ser³²⁷ and hydrophobic interactions with Tyr³⁷⁰. Compare results to reference ligands like SB-269970 .

Validation : Run 100 ns MD simulations; RMSD <2 Å confirms stable binding .

(Advanced) What strategies resolve crystallographic ambiguities in determining the compound’s stereochemistry?

Data Collection : Use high-resolution (<1.0 Å) X-ray data with Cu Kα radiation .

Refinement : Apply SHELXL’s TWIN and BASF commands for twinned crystals. Calculate Flack parameter (≤0.1 confirms absolute configuration) .

Validation : Compare R₁ values (≤0.05) for enantiomeric models. Anomalous dispersion maps clarify electron density .

(Advanced) How should researchers address conflicting reports on cytochrome P450 inhibition by this compound?

Assay Design : Use human liver microsomes with probe substrates (e.g., midazolam for CYP3A4). Monitor metabolite formation via LC-MS/MS .

Kinetic Analysis : Calculate IC₅₀ values under standardized conditions (pH 7.4, 37°C). Compare Km and Vmax across studies .

Statistical Validation : Apply ANOVA (p<0.05) to identify significant variances in inhibition potency due to assay conditions .

(Basic) What safety protocols are essential when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for synthesis steps involving volatile solvents .

- Waste Disposal : Segregate organic waste and neutralize acidic/basic residues before disposal .

(Advanced) How can SAR studies guide the design of derivatives with enhanced neuropharmacological activity?

Structural Modifications :

- Cyclobutanol Ring : Introduce substituents (e.g., F, Cl) to modulate lipophilicity (logP ±0.5) .

- Piperidine Moiety : Replace 4-methyl with bulkier groups (e.g., isopropyl) to enhance receptor selectivity .

Activity Testing : Screen derivatives in vitro for receptor binding (Kᵢ ≤ 10 nM) and functional assays (cAMP modulation for GPCRs) .

(Basic) What chromatographic methods are suitable for purifying this compound?

- HPLC : Use C18 columns with isocratic elution (acetonitrile/water 60:40, 1 mL/min) for >95% purity .

- GC-MS : Confirm volatile impurities (e.g., residual solvents) with helium carrier gas and FID detection .

(Advanced) How does the compound’s conformational flexibility impact its biological activity?

Computational Analysis : Perform DFT calculations (B3LYP/6-31G*) to identify low-energy conformers .

Biological Correlation : Compare conformer populations (via NOESY NMR) with activity data. Flexible cyclobutanol rings may reduce target specificity .

(Advanced) What in vitro models are appropriate for studying the compound’s metabolic stability?

Hepatocyte Assays : Use primary human hepatocytes (37°C, 5% CO₂) to measure t½ via LC-MS .

CYP Inhibition Panels : Test against CYP3A4, 2D6, and 2C9 isoforms using fluorogenic substrates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.